![molecular formula C19H15N3O3S3 B2580302 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 941936-67-0](/img/structure/B2580302.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BPTES is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic pathway in cancer cells.
Scientific Research Applications
Fluorescent Probes
One of the applications of benzo[d]thiazole-based compounds is in the development of fluorescent probes . A novel and effective fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for selectively sensing Cys over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties . Compounds such as C 3, C 5, C 9, C 13-15, and C 17 exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM . Among all tested compounds, C 13 possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus NCIM 5022 with MIC of 13.0 μM .
Antidiabetic Activity
Moreno-Diaz et al. synthesized the N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamides and evaluated their in vivo antidiabetic activity in a non-insulin-dependent diabetes .
Chemical Synthesis
Benzothiazole derivatives are used in chemical synthesis . For example, N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential biological activities .
Mode of Action
It’s worth noting that similar compounds have been studied for their potential as optical materials and for their biological potential .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S3/c1-2-28(24,25)13-7-5-6-12(10-13)17(23)22-19-21-15(11-26-19)18-20-14-8-3-4-9-16(14)27-18/h3-11H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUTJQYNGYEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide |
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